molecular formula C6H10ClN3OS B7950500 2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride

2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride

Cat. No.: B7950500
M. Wt: 207.68 g/mol
InChI Key: IUMAUSPKYVILQD-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound is characterized by the presence of an amino group and a thiazole ring, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . This disruption leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylthiazole
  • N-(5-acetyl-4-methylthiazol-2-yl)arylamide
  • Ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate

Uniqueness

Compared to similar compounds, 2-amino-N-(4-methylthiazol-2-yl)acetamide hydrochloride stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its ability to inhibit tubulin polymerization is particularly noteworthy, as this mechanism is not commonly observed in other thiazole derivatives .

Properties

IUPAC Name

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.ClH/c1-4-3-11-6(8-4)9-5(10)2-7;/h3H,2,7H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMAUSPKYVILQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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